Phosphocreatine sodium salt hexahydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Phosphocreatine, also known as creatine phosphate, is widely known for its quickest form of regeneration using enzyme creatine kinase . It functions as a temporal energy buffer and is present in muscle tissues, playing a major role in maintaining energy homeostasis in muscle cells . It is primarily found endogenously in the skeletal muscles of vertebrates where it serves a critical role as a rapidly acting energy buffer for muscle cell actions like contractions via its ability to regenerate adenosine triphosphate (ATP) from adenosine diphosphate (ADP) .

Synthesis Analysis

Phosphocreatine disodium salt hydrate has been used to study nasopharyngeal carcinoma cells and induced temporary cardiac arrest. It also evaluates the effects of adenosine A (2A) receptor modulation in the nucleus accumbens on cocaine seeking in rats .Molecular Structure Analysis

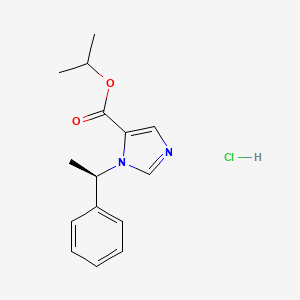

The linear formula of Phosphocreatine sodium salt hexahydrate is C4H8N3O5PNa2 · x H2O . Its molecular weight on an anhydrous basis is 255.08 . The structure can be represented as O=C (CN ©C (NP ([O-]) ([O-])=O)=N)O .Chemical Reactions Analysis

Phosphocreatine, a high-energy phosphate reservoir in vertebrate and some invertebrate muscles, provides phosphate for ADP-ATP conversion . It maintains local adenosine triphosphate pools and stabilizes cellular membranes due to electrostatic interactions with phospholipids .Physical And Chemical Properties Analysis

Phosphocreatine sodium salt hexahydrate has a water solubility of 13.5 mg/mL . It has a physiological charge of -2, a hydrogen acceptor count of 7, a hydrogen donor count of 3, and a polar surface area of 139.61 Å2 . It has a refractivity of 50.93 m3·mol-1^ and a polarizability of 15.91 Å3 .科学的研究の応用

Energy Homeostasis in Muscle Cells

Phosphocreatine is present in muscle tissues and plays a major role in maintaining energy homeostasis in muscle cells . It functions as a temporal energy buffer .

Cardioprotective Agent

Exogenous Phosphocreatine has been developed as a cardioprotective agent with a dual antiplatelet activity . It has found a wide range of clinical applications, especially in the treatment of cardiovascular diseases .

Temporary Cardiac Arrest Study

Phosphocreatine disodium salt hydrate has been used to study nasopharyngeal carcinoma cells and induced temporary cardiac arrest .

Cocaine Seeking in Rats

This compound has been used to evaluate the effects of adenosine A(2A) receptor modulation in the nucleus accumbens on cocaine seeking in rats .

Component of Buffers

Phosphocreatine disodium salt hydrate has been used as a component of various buffers. For example, it has been used in the Xenopus buffer (XB) buffer to remove the membrane-bound proteins .

ATP Regenerating System

It has been used as part of an ATP regenerating system for 7-nitro-2-1,3-benzoxadiazol-4-yl phospholipid (NBD-PL) translocation assay .

作用機序

Target of Action

Phosphocreatine Sodium Salt Hexahydrate, also known as Creatine Phosphate Disodium Salt Hexahydrate, primarily targets the skeletal muscles of vertebrates . It plays a critical role as a rapidly acting energy buffer for muscle cell actions like contractions .

Mode of Action

The compound interacts with its targets by regenerating Adenosine Triphosphate (ATP) from Adenosine Diphosphate (ADP) . This is achieved by transferring a high-energy phosphate from itself to ADP, resulting in the formation of ATP and creatine .

Biochemical Pathways

The affected biochemical pathway involves the maintenance and recycling of ATP for muscular activity . Phosphocreatine Sodium Salt Hexahydrate serves as a temporal and spatial buffer of bodily energy, playing a pivotal role in maintaining energy homeostasis .

Pharmacokinetics

Phosphocreatine Sodium Salt Hexahydrate exhibits rapid elimination from the body . Most of the compound entering the systemic circulation is converted to creatine . This conversion is an important part of the compound’s pharmacokinetics, impacting its bioavailability.

Result of Action

The result of the compound’s action is the regeneration of ATP, the primary source of chemical energy that body muscles use to perform contractions . This process is essential for body tissues that have high, fluctuating energy requirements like muscle and brain tissues .

Action Environment

The action of Phosphocreatine Sodium Salt Hexahydrate is influenced by the environment within the body. It is primarily found endogenously in the skeletal muscles of vertebrates . The compound’s action, efficacy, and stability can be influenced by factors such as the concentration of ATP and ADP, the presence of enzymes like creatine kinase, and the overall energy requirements of the body .

特性

IUPAC Name |

sodium;2-[methyl-[(E)-N'-phosphonocarbamimidoyl]amino]acetate;hexahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N3O5P.Na.6H2O/c1-7(2-3(8)9)4(5)6-13(10,11)12;;;;;;;/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);;6*1H2/q;+1;;;;;;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGXZXCJEYKNCHU-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)[O-])C(=NP(=O)(O)O)N.O.O.O.O.O.O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC(=O)[O-])/C(=N/P(=O)(O)O)/N.O.O.O.O.O.O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H21N3NaO11P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Imidazole, 1-[(1R)-1-phenylethyl]-](/img/structure/B602287.png)

![Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B602298.png)